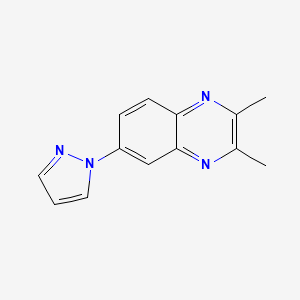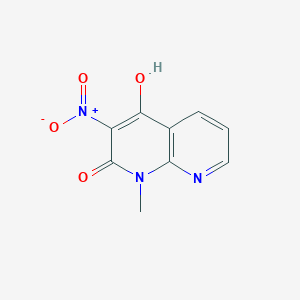![molecular formula C10H14BN3O2 B11885382 Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- CAS No. 869670-79-1](/img/structure/B11885382.png)
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent complexes with diols, amino acids, and other Lewis bases, making them valuable in various chemical and biological applications .
Méthodes De Préparation
The synthesis of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- typically involves the reaction of an aryl halide with a boronic ester or boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Suzuki-Miyaura Coupling:
Industrial production methods often involve similar coupling reactions but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the formation of boronate esters with diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and diols for ester formation. Major products formed from these reactions include borate esters, boronic anhydrides, and boronate esters .
Applications De Recherche Scientifique
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible complexes with diols.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of boronic acid, [2-(1-pyrrolidinylazo)phenyl]- involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boron atom’s vacant p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis .
Comparaison Avec Des Composés Similaires
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but lacks the pyrrolidinylazo group, making it less versatile in certain applications.
Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis and medicinal chemistry.
Octylboronic Acid: Features a longer alkyl chain, which affects its solubility and interaction with other molecules
The unique pyrrolidinylazo group in boronic acid, [2-(1-pyrrolidinylazo)phenyl]-, provides distinct chemical properties and reactivity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
869670-79-1 |
|---|---|
Formule moléculaire |
C10H14BN3O2 |
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
Clé InChI |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)
![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)

